Gadolinium oxide

Description

Properties

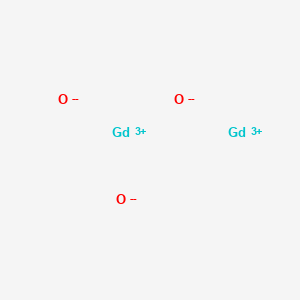

IUPAC Name |

gadolinium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Gd.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIHHWBVHJVIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2O3 | |

| Record name | Gadolinium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gadolinium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912093 | |

| Record name | Gadolinium oxide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Merck Index] Insoluble in water; [Hawley] | |

| Record name | Gadolinium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11129-31-0, 12064-62-9 | |

| Record name | Gadolinium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011129310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012064629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium oxide (Gd2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium oxide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digadolinium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GADOLINIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5480D0NHLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthesis Methodologies for Gadolinium Oxide Materials

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of gadolinium oxide due to their versatility, relatively low cost, and ability to control particle characteristics. csic.es These techniques involve the chemical transformation of gadolinium precursors in a liquid medium.

Sol-Gel Method for Nanoparticle Fabrication

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from a chemical solution. csic.esstanfordmaterials.com It involves the evolution of a system of inorganic networks through the formation of a colloidal suspension (sol) and subsequent gelation of the sol to form a network in a continuous liquid phase (gel).

In a typical sol-gel synthesis of gadolinium oxide nanoparticles, a gadolinium precursor, such as gadolinium nitrate (B79036) (Gd(NO₃)₃), is dissolved in a suitable solvent. mdpi.comuchile.cl The addition of a complexing agent or stabilizer, like agar-agar or citric acid, can help control the particle growth and prevent agglomeration. mdpi.comresearchgate.net The hydrolysis and condensation reactions are initiated, often by adjusting the pH with a precipitating agent like sodium hydroxide (B78521) (NaOH), leading to the formation of gadolinium hydroxide (Gd(OH)₃) gel. researchgate.net This gel is then subjected to a drying process and subsequent calcination (heat treatment) at elevated temperatures, typically around 700°C, to decompose the hydroxide and form crystalline gadolinium oxide nanoparticles. mdpi.comresearchgate.net The annealing temperature is a critical parameter that influences the final particle size; for instance, varying the annealing temperature from 700°C to 900°C has been shown to produce Gd₂O₃ nanoparticles with average sizes ranging from 18 to 31 nm. researchgate.net

Researchers have also explored the use of multiple organic stabilizers, such as citric acid and polyvinylpyrrolidone (B124986) (PVP), in the sol-gel process. researchgate.netifmo.ru These stabilizers can influence the nanoparticle formation at different stages of the synthesis over a wide temperature range, providing better control over the final product's characteristics. ifmo.ru The sol-gel method offers advantages such as high product homogeneity and relatively low synthesis temperatures. researchgate.net

| Parameter | Example/Value | Influence on Nanoparticle Properties | Reference(s) |

| Gadolinium Precursor | Gadolinium Nitrate (Gd(NO₃)₃) | Affects reaction kinetics and purity of the final product. | mdpi.com |

| Stabilizer/Complexing Agent | Agar-agar, Citric Acid, PVP | Controls particle growth, prevents agglomeration, and influences final morphology. | mdpi.comresearchgate.netifmo.ru |

| Precipitating Agent | Sodium Hydroxide (NaOH) | Initiates the formation of the gadolinium hydroxide gel. | researchgate.net |

| Annealing Temperature | 700°C - 900°C | Determines the final particle size and crystallinity. Higher temperatures generally lead to larger particles. | researchgate.net |

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is another prominent solution-based method that utilizes high temperatures and pressures to induce chemical reactions in aqueous solutions. stanfordmaterials.com This technique is known for producing well-crystallized materials with controlled morphologies. For the synthesis of gadolinium oxide, a gadolinium salt precursor, such as gadolinium chloride (GdCl₃) or gadolinium nitrate (Gd(NO₃)₃), is dissolved in water. mdpi.comiosrjournals.org A precipitating agent, like sodium hydroxide (NaOH) or ethylamine (B1201723) (C₂H₅NH₂), is then added to the solution. mdpi.comiosrjournals.org

The resulting mixture is sealed in an autoclave and heated to temperatures typically ranging from 120°C to 180°C for several hours. mdpi.comiosrjournals.org During this process, gadolinium hydroxide (Gd(OH)₃) precipitates from the solution. mdpi.com This intermediate product is then collected, washed, and calcined at high temperatures (e.g., 700°C) to yield gadolinium oxide. mdpi.com The hydrothermal method allows for the synthesis of various Gd₂O₃ nanostructures, including nanorods. scielo.br

A variation of this technique is the microwave-assisted hydrothermal (MAH) method, which significantly reduces the reaction time. scielo.br For instance, Gd(OH)₃ nanostructures can be produced at 130°C in just 20 minutes using MAH. scielo.br These can then be converted to gadolinium oxyhydroxide (GdOOH) or gadolinium oxide by thermal decomposition at 380°C and 600°C, respectively. scielo.br

| Feature | Conventional Hydrothermal | Microwave-Assisted Hydrothermal (MAH) | Reference(s) |

| Reaction Time | Several hours | ~20 minutes | mdpi.comscielo.br |

| Temperature | 120°C - 180°C (for hydroxide formation) | ~130°C (for hydroxide formation) | mdpi.comscielo.br |

| Product | Gd(OH)₃ precursor, then Gd₂O₃ after calcination | Gd(OH)₃ precursor, then GdOOH or Gd₂O₃ after thermal decomposition | mdpi.comscielo.br |

| Advantages | Good crystallinity and morphology control | Rapid synthesis, energy efficient | scielo.br |

Co-precipitation Methods and Variations

Co-precipitation is a straightforward and cost-effective method for synthesizing gadolinium oxide, often used for producing both pure and doped nanoparticles. nih.govresearchgate.net The process involves the simultaneous precipitation of a gadolinium salt and, if applicable, a dopant salt from a solution by adding a precipitant. stanfordmaterials.com

In a typical procedure, an aqueous solution of a gadolinium precursor like gadolinium nitrate is prepared. researchgate.net A precipitating agent, such as ammonium (B1175870) hydroxide, is then added to raise the pH and induce the formation of gadolinium hydroxide precipitate. researchgate.net This precipitate is subsequently washed, dried, and calcined at a specific temperature (e.g., 750°C) to obtain the final gadolinium oxide product. researchgate.net This method has been successfully used to synthesize Er³⁺:Gd₂O₃ nanorods without the need for any organic capping agents or surfactants. researchgate.net

Variations of the co-precipitation method exist to control the morphology and properties of the final product. For instance, a low-temperature reverse co-precipitation technique has been employed to synthesize ultrafine superparamagnetic nanoparticles of gadolinium orthoferrite (GdFeO₃). ifmo.ru This involves adding a solution of gadolinium and iron(III) nitrates to an ammonia (B1221849) solution at a temperature close to 0°C. ifmo.ru Another variation involves using different precipitants, such as ammonium bicarbonate or a mixture of ammonium hydroxide and ammonium bicarbonate, which can influence the morphology and luminescent properties of the resulting powders. researchgate.net

| Precipitant | Effect on Product Properties | Reference(s) |

| Ammonium Hydroxide | Used to precipitate gadolinium hydroxide, leading to nanorod formation after calcination. | researchgate.net |

| Ammonium Bicarbonate | Can be used as an alternative precipitant, affecting morphology and luminescent intensity. | researchgate.net |

| Mixed Ammonium Hydroxide and Ammonium Bicarbonate | Can yield products with improved microstructural morphology and higher luminescent intensity. | researchgate.net |

| Formic Acid | Used in the synthesis of hollow porous Gd₂O₃ microspheres. | researchgate.net |

Polyol Method for Nanoparticle Production

The polyol method is a versatile liquid-phase synthesis technique that uses polyols (alcohols with multiple hydroxyl groups), such as diethylene glycol (DEG) or triethylene glycol (TEG), as both the solvent and a reducing/stabilizing agent. mdpi.comduke.edu This method is particularly effective for producing uniform, non-agglomerated nanoparticles with a narrow size distribution. researchgate.net

In a typical polyol synthesis of gadolinium oxide nanoparticles, a gadolinium precursor like gadolinium chloride hexahydrate (GdCl₃·6H₂O) or gadolinium acetate (B1210297) (Gd(OAC)₃) is dissolved in a polyol. scienceopen.comscivisionpub.com The solution is heated to a high temperature (e.g., 180°C) for several hours. researchgate.net A base, such as sodium hydroxide (NaOH), is often added to facilitate the reaction. mdpi.commdpi.com The polyol serves to prevent particle aggregation and controls their growth, leading to the formation of small, often spherical, nanoparticles. researchgate.net The size of the nanoparticles can be influenced by the chain length of the polyol used, with longer chains generally resulting in larger particles. mdpi.com

Microwave assistance can be integrated with the polyol method to significantly shorten the synthesis time. mdpi.comresearchgate.net This modified approach has been used to rapidly produce TEG-coated Gd₂O₃ nanoparticles with controllable sizes (1 nm, 5 nm, and 10 nm) by adjusting parameters like precursor concentration, reaction time, and temperature. mdpi.com

| Parameter | Example/Value | Influence on Nanoparticle Properties | Reference(s) |

| Polyol Type | Diethylene glycol (DEG), Triethylene glycol (TEG) | Affects particle size; longer chain length can lead to larger particles. | mdpi.comduke.edu |

| Gadolinium Precursor | Gadolinium chloride (GdCl₃), Gadolinium acetate (Gd(OAC)₃) | Choice of precursor can influence reaction conditions. | scienceopen.comscivisionpub.com |

| Reaction Temperature | ~180°C | Determines the rate of nucleation and particle growth. | researchgate.net |

| Stabilizer/Capping Agent | Polyethylene (B3416737) glycol (PEG), Polyaspartic acid (PASA) | Prevents aggregation and can provide surface functionality. | nih.govmdpi.com |

| Microwave Assistance | Yes/No | Significantly reduces reaction time. | mdpi.comresearchgate.net |

Thermal Decomposition of Precursors

Thermal decomposition is a synthesis route where a precursor compound, typically a gadolinium salt or complex, is heated to a high temperature, causing it to break down and form gadolinium oxide. americanelements.comwikipedia.org This method can be performed in the presence or absence of a solvent or surfactant.

One approach involves the thermal decomposition of gadolinium nitrate (Gd(NO₃)₃) in the presence of organic surfactants like oleic acid. rsc.org The precursor is heated to a high temperature (e.g., 290°C), leading to its decomposition and the formation of Gd₂O₃ nanoparticles. rsc.org Another example is the thermal decomposition of a gadolinium-oleate precursor at 320°C, which yields oleic acid-capped Gd₂O₃ nanodisks. mdpi.com

The decomposition of gadolinium nitrate hexahydrate (Gd(NO₃)₃·6H₂O) has been studied in detail. The process occurs in stages, with the formation of intermediate compounds like gadolinium oxide nitrate (GdO(NO₃)) at around 420°C, followed by further decomposition to gadolinium oxide at higher temperatures (around 700°C). tandfonline.com Similarly, gadolinium oxide can be formed by the thermal decomposition of other gadolinium salts such as the hydroxide, carbonate, or oxalates. wikipedia.org

| Precursor | Decomposition Temperature | Resulting Product | Reference(s) |

| Gadolinium Nitrate (in oleic acid) | 290°C | Gd₂O₃ nanoparticles | rsc.org |

| Gadolinium-oleate complex | 320°C | Oleic acid-capped Gd₂O₃ nanodisks | mdpi.com |

| Gadolinium Nitrate Hexahydrate | ~700°C | Gadolinium oxide (Gd₂O₃) | tandfonline.com |

| Gadolinium Hydroxide/Carbonate/Oxalate | Varies | Gadolinium oxide (Gd₂O₃) | wikipedia.org |

Gas-Phase and Solid-State Synthesis Approaches

Beyond solution-based methods, gadolinium oxide can also be synthesized through gas-phase and solid-state reactions. These techniques often involve high temperatures and can produce materials with high crystallinity.

Gas-Phase Synthesis: One prominent gas-phase method is spray pyrolysis . e3s-conferences.org In this technique, a precursor solution containing a gadolinium salt (e.g., gadolinium chloride) is atomized into fine droplets, which are then carried by a gas into a high-temperature reactor. e3s-conferences.orgx-mol.net The solvent evaporates, and the precursor decomposes, leading to the formation of gadolinium oxide particles. This method has been used to produce both undoped and doped Gd₂O₃ thin films and nanoparticles. mdpi.come3s-conferences.org The addition of agents like citric acid in an ultrasonic spray pyrolysis process can help in obtaining a loose precursor morphology and reduce the calcination temperature required to form pure Gd₂O₃. x-mol.netresearchgate.net

Solid-State Synthesis: Solid-state reaction is a traditional method that involves heating a mixture of solid reactants at high temperatures to induce a chemical reaction. mdpi.com This technique is often used to prepare doped gadolinium oxide. For example, terbium-doped gadolinium oxide (Gd₂O₃:Tb) can be synthesized by milling gadolinium oxide and terbium oxide powders together, followed by laser ablation in a liquid. mdpi.com Another application is the synthesis of gadolinium oxysulfide (Gd₂O₂S) by reacting gadolinium oxide with sulfur at high temperatures. researchgate.net Solid-state reactions can also be used to create gadolinium-doped ceria solid electrolytes by reacting multilayer thin films of CeO₂ and Gd₂O₃. ktu.lt

Combustion Synthesis: Solution combustion synthesis is a rapid, energy-efficient method that involves an exothermic reaction between an oxidizer (like a metal nitrate) and a fuel (like glycine). dergipark.org.tr For gadolinium oxide synthesis, a solution containing gadolinium nitrate and a fuel is heated until it ignites, leading to a self-sustaining combustion reaction that produces the oxide powder. dergipark.org.tr The oxidant-to-fuel ratio is a critical parameter that can influence the crystal structure of the resulting Gd₂O₃, allowing for the formation of either cubic or monoclinic phases. dergipark.org.tr

| Synthesis Method | Description | Key Parameters | Resulting Material | Reference(s) |

| Spray Pyrolysis | Atomization of precursor solution into a hot reactor. | Precursor concentration, reactor temperature, carrier gas flow. | Thin films, nanoparticles. | e3s-conferences.orgx-mol.net |

| Solid-State Reaction | High-temperature reaction of solid precursors. | Reactant stoichiometry, reaction temperature, and duration. | Doped oxides, oxysulfides. | mdpi.comresearchgate.net |

| Solution Combustion | Exothermic reaction of an oxidizer and a fuel in solution. | Oxidant/fuel ratio, ignition temperature. | Crystalline oxide powders (cubic or monoclinic). | dergipark.org.tr |

Explosive Pyrolysis for Material Deposition

Explosive pyrolysis is a high-yield method for synthesizing gadolinium oxide, particularly for creating dense, nanocrystalline powders and films. urfu.ruresearchgate.netresearchgate.net This technique involves the rapid, exothermic decomposition of a precursor solution, often containing gadolinium salts and a fuel like glycine, initiated by microwave energy. urfu.ruresearchgate.net The process is characterized by a large and instantaneous release of heat, leading to the formation of the desired oxide phase. urfu.ruresearchgate.net

Studies have shown that explosive pyrolysis can produce the monoclinic phase of Gd₂O₃ with a denser structure compared to gadolinia synthesized by other methods. urfu.ruresearchgate.netarxiv.org For instance, one study reported the synthesis of monoclinic Gd₂O₃ with three-dimensional complex agglomerates around 21 nm in size, containing a small admixture of the cubic phase. urfu.ruresearchgate.netarxiv.org This method is considered promising due to the high purity of the resulting product compared to conventional chemical synthesis techniques. urfu.ruresearchgate.net

Laser Ablation in Liquid (LAL) Method

The Laser Ablation in Liquid (LAL) method has emerged as a versatile and "green" approach for synthesizing gadolinium oxide nanoparticles. chalcogen.roiphy.ac.cn This technique involves irradiating a solid gadolinium oxide target submerged in a liquid, typically deionized water, with a high-power laser beam. chalcogen.romdpi.com The intense laser pulses ablate the target material, creating a plasma plume that rapidly cools and condenses in the liquid environment to form nanoparticles. epj.orgresearchgate.net

A key advantage of the LAL method is the ability to produce highly pure and ligand-free nanoparticles, as it often does not require chemical precursors or surfactants. chalcogen.ro The LAL technique has been successfully employed to synthesize both monoclinic and cubic phases of Gd₂O₃ nanoparticles. chalcogen.roiphy.ac.cnmdpi.com Researchers have also demonstrated the synthesis of terbium-doped and erbium-doped gadolinium oxide nanoparticles using this method, highlighting its utility in creating functionalized nanomaterials. iphy.ac.cnmdpi.comrsc.org The process allows for the collection of nanoparticles dispersed in the liquid, which can be advantageous over methods that produce airborne powders. iphy.ac.cn

Solid-State Reactions and Sulfidation Processes

Solid-state reactions are a conventional and widely used method for preparing gadolinium oxide and its derivatives. This approach typically involves the high-temperature treatment of precursor materials. mdpi.com For instance, terbium-doped gadolinium oxide nanoparticles have been synthesized by milling gadolinium oxide and terbium oxide powders, followed by further processing. mdpi.com

A significant extension of the solid-state method is the sulfidation process, which transforms gadolinium oxide into gadolinium oxysulfide (Gd₂O₂S). mdpi.comfrontiersin.org This is achieved by heating the gadolinium oxide precursor in a sulfur-rich atmosphere. mdpi.com The resulting gadolinium oxysulfide materials often exhibit enhanced luminescent properties compared to their oxide precursors. frontiersin.orgencyclopedia.pub An important benefit of this solid-state sulfidation is that it can preserve the morphology and particle size of the initial oxide precursor. mdpi.com

Control over Morphological and Structural Characteristics

The functionality of gadolinium oxide materials is intrinsically linked to their physical and chemical properties, such as particle size, shape, crystal structure, and surface chemistry. Therefore, precise control over these characteristics during synthesis is paramount.

Influence of Synthesis Parameters on Particle Size and Shape

The final size and shape of gadolinium oxide nanoparticles are strongly influenced by the synthesis method and the specific reaction parameters employed. unive.it Various synthesis techniques, including wet chemical routes, hydrothermal methods, and the polyol process, offer pathways to control these morphological features. mdpi.comresearchgate.net

For example, in the hydrothermal synthesis of Gd₂O₃ nanoparticles functionalized with ethylene (B1197577) glycol, varying the concentration of the gadolinium chloride precursor from 5 mM to 25 mM resulted in pseudo-spherical crystallites with a size distribution between 7 and 15 nm. mdpi.com Similarly, in the one-pot polyol method, ultra-small nanoparticles with an average diameter of 1.9 nm have been produced. mdpi.com The laser ablation in liquid (LAL) method also provides a high degree of control. By adjusting laser parameters such as fluence and wavelength, researchers can produce nanoparticles with varying morphologies, including nanotubes and nanoflakes. epj.orgresearchgate.net Specifically, using a shorter wavelength (532 nm) has been shown to produce smaller and more uniform nanoparticles compared to a longer wavelength (1064 nm). epj.orgresearchgate.net

Table 1: Effect of Synthesis Parameters on Gadolinium Oxide Nanoparticle Characteristics

| Synthesis Method | Parameter Varied | Resulting Particle Size/Shape | Reference |

|---|---|---|---|

| Hydrothermal | GdCl₃ Concentration (5 mM to 25 mM) | 7–15 nm, pseudo-spherical | mdpi.com |

| Polyol Method | - | 1.9 nm average diameter | mdpi.com |

| Green Synthesis (Moringa oleifera extract) | Microwave Irradiation | 26 ± 2 nm, rod shape | mdpi.com |

| Laser Ablation in Liquid | Laser Fluence and Wavelength | Formation of nanotubes and nanoflakes; smaller, more uniform particles at 532 nm | epj.orgresearchgate.net |

| Sol-Gel | Annealing Temperature | 8–16 nm, rounded | mdpi.com |

Crystalline Phase Control (Cubic, Monoclinic, Hexagonal Polymorphs)

Gadolinium oxide can exist in several crystalline forms, primarily cubic, monoclinic, and hexagonal polymorphs. kns.orgiphy.ac.cn The stable phase at room temperature is the cubic structure. kns.org As the temperature increases, Gd₂O₃ undergoes phase transformations, typically from cubic to monoclinic at around 1250°C, and then to a hexagonal phase at temperatures exceeding 2200°C. kns.org The cubic-to-monoclinic transition is generally considered irreversible. kns.org

The synthesis method plays a crucial role in determining the resulting crystalline phase. For example, explosive pyrolysis has been used to produce the monoclinic phase. urfu.ruresearchgate.netscience.gov The LAL method has been shown to produce both monoclinic and cubic Gd₂O₃ nanoparticles. chalcogen.roepj.orgresearchgate.netchemicalbook.com Hydrothermal methods can also be tailored to yield specific phases; for instance, as-synthesized gadolinium hydroxide nanorods can be transformed into monoclinic GdOOH and then to cubic Gd₂O₃ upon calcination at 350°C and 600°C, respectively. core.ac.uk High-pressure studies have also demonstrated that the cubic structure can transform into a hexagonal-like structure at pressures above 13.4 GPa, which then reverts to the monoclinic phase upon pressure release. iphy.ac.cn

Table 2: Crystalline Phases of Gadolinium Oxide

| Crystalline Phase | Synthesis/Formation Conditions | Reference |

|---|---|---|

| Cubic (C-type) | Stable at room temperature; can be synthesized by precipitation, hydrothermal methods with calcination. | urfu.rukns.orgcore.ac.uk |

| Monoclinic (B-type) | Forms from the cubic phase at ~1250°C; can be synthesized by explosive pyrolysis, LAL, and as a result of high-pressure treatment. | urfu.ruchalcogen.rokns.orgiphy.ac.cn |

| Hexagonal (A-type) | Forms at temperatures above 2200°C; can be induced by high pressure. | kns.orgiphy.ac.cn |

Tailoring Surface Properties During Synthesis

The surface properties of gadolinium oxide are critical, especially for applications in catalysis and biomedicine. stanfordmaterials.comstanfordmaterials.com Tailoring these properties allows for the control of reaction selectivity and enhances the material's performance. stanfordmaterials.com Surface modification can be achieved during or after the synthesis process.

One common approach is the functionalization of the nanoparticle surface with polymers like poly(ethylene glycol) (PEG). acs.org PEGylation enhances the steric repulsion between particles, improving their stability in colloidal suspensions. acs.org Phosphate (B84403) molecules have been shown to be effective for grafting PEG onto the surface of ultrasmall gadolinium oxide nanoparticles, forming a strong, protective layer. acs.org The choice of capping agents or surfactants during synthesis also directly influences the surface chemistry, making the nanoparticles dispersible in various solvents and preventing aggregation. unive.it The ability to control surface properties is a key advantage, as it allows for the selective favoring of specific reaction pathways or products in catalytic applications. stanfordmaterials.com

Iii. Advanced Material Characterization and Spectroscopic Analysis

Structural Characterization Techniques

Structural analysis is fundamental to correlating the synthesis and processing of gadolinium oxide with its physical and chemical properties. Techniques such as X-ray diffraction and electron microscopy are indispensable for revealing the crystalline nature and microscopic features of Gd₂O₃.

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure, phase composition, and crystallite size of gadolinium oxide. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), provides a unique fingerprint of the material's crystal lattice.

Gadolinium oxide primarily exists in three crystalline forms: cubic (c-Gd₂O₃), monoclinic (m-Gd₂O₃), and hexagonal (h-Gd₂O₃). e3s-conferences.org The cubic phase is the most stable at room temperature, while the monoclinic phase typically forms at higher temperatures. aip.org XRD analysis allows for the identification of these phases based on the positions and relative intensities of the diffraction peaks. For instance, studies have shown that Gd₂O₃ nanoparticles synthesized by various methods predominantly exhibit a cubic structure, as confirmed by XRD patterns matching the Joint Committee on Powder Diffraction Standards (JCPDS) card no. 86-2477. core.ac.ukresearchgate.net

The broadening of XRD peaks is an indication of the crystallite size, which can be estimated using the Scherrer equation. For nanocrystalline Gd₂O₃, the peaks are typically broad, and their width decreases as the crystallite size increases, for example, upon annealing at higher temperatures. researchgate.netresearchgate.net Research has demonstrated that the average crystallite size of Gd₂O₃ nanoparticles can be controlled by synthesis parameters and post-synthesis treatments. researchgate.netscivisionpub.com For example, the crystallite size of Gd₂O₃ nanoparticles synthesized via a polyol-free method was calculated to be in the range of 2.4 nm. scivisionpub.com

Furthermore, XRD is used to assess the phase purity of Gd₂O₃ samples, ensuring the absence of impurity phases or unreacted precursors. core.ac.ukmdpi.com The technique can also reveal the preferential orientation (texture) of thin films. For example, Gd₂O₃ thin films grown by metalorganic chemical vapor deposition (MOCVD) have shown a strong preference for the (111) orientation. aip.org

Table 1: Representative XRD Data for Gadolinium Oxide

| Sample Description | Crystal Phase | Lattice Parameter (a) | Reference |

|---|---|---|---|

| As-synthesized Gd₂O₃ nanoparticles | Cubic (Ia-3) | 10.809(9) Å | core.ac.uk |

| Annealed Gd₂O₃ nanoparticles | Cubic (Ia-3) | 10.7429 Å | core.ac.uk |

| Gd₂O₃ nanoparticles | Cubic (C-form, I a 3) | 10.79(9) Å | nih.gov |

| Gd₂O₃ nanorings | Cubic | Not specified | acs.org |

| Gd₂O₃ thin film on fused quartz (525 °C) | Polycrystalline Cubic (preferred (111) orientation) | Not specified | aip.org |

| Gd₂O₃ thin film on fused quartz (750 °C) | Cubic and Monoclinic | Not specified | aip.org |

| In-doped Gd₂O₃ thin films | Monoclinic (B-type) | Not specified | e3s-conferences.org |

This table presents a selection of XRD findings from various studies to illustrate the type of data obtained.

Electron microscopy offers direct visualization of the microstructure of gadolinium oxide at high magnifications, providing invaluable information on particle size, shape, and surface features.

Transmission Electron Microscopy (TEM) is a vital tool for characterizing the nanostructure of gadolinium oxide. By transmitting a beam of electrons through an ultra-thin sample, TEM can produce high-resolution images of individual nanoparticles, revealing their size, shape, and internal structure.

TEM analysis has been instrumental in confirming the synthesis of Gd₂O₃ nanoparticles in the nanometer size range. Studies have reported the successful synthesis of Gd₂O₃ nanoparticles with average diameters ranging from a few nanometers to several tens of nanometers. nih.govdiva-portal.orgbeilstein-journals.org For example, one study reported nanoparticles with sizes between 2 and 43 nm, with an average of 20 nm. nih.gov Another investigation documented even smaller, well-dispersed nanoparticles with an average diameter of 3.6 ± 0.9 nm. diva-portal.org The shape of the nanoparticles can also be determined from TEM images, with many studies reporting quasi-spherical or irregular morphologies. beilstein-journals.orgbeilstein-journals.org

High-Resolution TEM (HR-TEM) allows for the visualization of the crystal lattice fringes, providing direct evidence of the crystalline nature of the nanoparticles. The interplanar spacing measured from HR-TEM images can be correlated with XRD data to identify specific crystal planes. For instance, an interplanar distance of 2.75 Å has been measured, corresponding to the {400} plane of Gd₂O₃ nanoparticles. beilstein-journals.org Selected Area Electron Diffraction (SAED), a technique available in TEM, produces diffraction patterns from a small area of the sample, which can be used to confirm the crystal structure identified by XRD. beilstein-journals.org

Table 2: TEM Analysis of Gadolinium Oxide Nanoparticles

| Synthesis Method | Particle Size Range (nm) | Average Particle Size (nm) | Morphology | Reference |

|---|---|---|---|---|

| Thermal decomposition | 2 - 43 | 20 | Close to cubic | nih.gov |

| Wet-impregnation in SBA-15 | Not specified | 3.6 ± 0.9 | Spherical, well-dispersed | diva-portal.org |

| Extracellular biosynthesis | 3 - 8 | 6 | Irregular, quasi-spherical | beilstein-journals.org |

| Microwave-assisted route | Not specified | 5.2 | Nearly monodisperse nanocrystals | researchgate.net |

| Suspension in NaOH | 2 - 6 | Not specified | Spherical | scivisionpub.com |

| Polysiloxane encapsulation | < 2 | 1.1 ± 0.6 | Cores | researchgate.net |

This table summarizes findings from different studies to showcase the application of TEM in characterizing Gd₂O₃ nanoparticles.

Scanning Electron Microscopy (SEM) is used to examine the surface morphology and topography of gadolinium oxide materials. By scanning the surface with a focused beam of electrons, SEM generates images that reveal information about the sample's surface features, such as grain size, shape, and porosity.

SEM analysis of Gd₂O₃ powders often shows the presence of agglomerates, which are clusters of smaller nanoparticles. nih.gov The size of these agglomerates can range from micrometers to tens of micrometers. nih.gov At higher magnifications, the constituent nanoparticles within these agglomerates can be resolved. nih.gov For thin films, SEM provides insights into the surface uniformity, grain structure, and packing density. aip.org For instance, SEM has revealed that Gd₂O₃ films grown at certain temperatures are densely packed and composed of small, nearly spherical grains. aip.org

The morphology of Gd₂O₃ can be influenced by the synthesis method and post-synthesis treatments. For example, SEM has been used to observe the transition from an amorphous to a crystalline state in Gd₂O₃ films upon annealing, with the appearance of crystallite structures resembling islands or fiber networks. spiedigitallibrary.org In other studies, SEM has identified distinct morphologies such as nanorods and porous microspheres. researchgate.net Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, can provide elemental analysis of the sample's surface, confirming the presence of gadolinium and oxygen. researchgate.net

Table 3: SEM Observations of Gadolinium Oxide

| Sample Type | Observed Features | Reference |

|---|---|---|

| Nanoparticle powder | Agglomerates (10 nm - 60 µm); constituent nanoparticles (<30 nm) | nih.gov |

| Thin film (grown at ≥ 525 °C) | Densely packed, small, nearly spherical grains | aip.org |

| Annealed thin films | Crystallite growth resembling islands and fiber networks | spiedigitallibrary.org |

| Nanorods | Rod-like morphology | researchgate.net |

| Thin film on Si substrate | Homogeneous surface morphology | scirp.org |

This table provides a summary of morphological characteristics of gadolinium oxide as observed through SEM in various studies.

Electron Microscopy Techniques

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size

Spectroscopic and Elemental Analysis

Spectroscopic techniques are employed to probe the elemental composition and chemical states of atoms within gadolinium oxide, offering a deeper understanding of its surface chemistry and electronic structure.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.

XPS analysis of gadolinium oxide typically confirms the presence of gadolinium and oxygen. aip.org High-resolution XPS spectra of the Gd 3d region show a characteristic spin-orbit doublet, corresponding to the Gd 3d₅/₂ and Gd 3d₃/₂ core levels. The binding energies of these peaks are indicative of the +3 oxidation state of gadolinium (Gd³⁺), which is the stable oxidation state in Gd₂O₃. researchgate.netresearchgate.net For example, the Gd 3d₅/₂ peak is often reported at a binding energy of approximately 1187 eV. researchgate.netirdindia.in

The O 1s spectrum of gadolinium oxide can be more complex. It often consists of multiple components. A lower binding energy peak, typically around 529.0 eV, is attributed to the oxygen in the Gd₂O₃ lattice (Gd-O bonds). aip.orgresearchgate.net However, due to the high reactivity of lanthanide oxides, especially in nanocrystalline form, with atmospheric water and carbon dioxide, additional peaks at higher binding energies are frequently observed. aip.org A prominent peak around 531.5 eV is often assigned to the presence of surface hydroxyl (-OH) groups and/or carbonate/bicarbonate species. aip.org The relative intensities of these peaks can provide information about the surface chemistry and purity of the material.

XPS can also be used to detect any surface contaminants. For instance, a carbon C 1s peak is commonly observed due to adventitious carbon from atmospheric exposure. researchgate.net In studies of thin films, XPS can confirm homogeneous substrate coverage by the absence of signals from the underlying substrate. aip.org

Table 4: XPS Binding Energy Data for Gadolinium Oxide

| Core Level | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| Gd 3d₅/₂ | ~1187 | Gd³⁺ in Gd₂O₃ | researchgate.net |

| Gd 3d₃/₂ | ~1220 | Gd³⁺ in Gd₂O₃ | researchgate.net |

| Gd 3d₅/₂ | 1186.74 | Gd³⁺ in Gd₂O₃ | irdindia.in |

| Gd 3d₅/₂ | 1186.8 | Gd³⁺ in Gd₂O₃ | researchgate.net |

| O 1s | 529.0 | Lattice oxygen in Gd₂O₃ | aip.org |

| O 1s | 531.5 | Surface -OH, carbonates/bicarbonates | aip.org |

| O 1s | 533 | Gd-O species | researchgate.net |

| O 1s | 532.3 | OH groups | colab.ws |

This table compiles representative binding energy values from XPS studies of gadolinium oxide.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the chemical bonds and functional groups present in a material. In the context of gadolinium oxide, FTIR analysis is crucial for confirming the formation of the Gd-O bond and for detecting the presence of other chemical species, which may be residuals from the synthesis process or surface-adsorbed molecules.

The FTIR spectrum of gadolinium oxide typically exhibits a characteristic absorption band corresponding to the Gd-O stretching vibration. This peak is generally observed in the lower wavenumber region, with one study reporting a band at 547 cm⁻¹. scivisionpub.com Another investigation on bare Gd₂O₃ nanoparticles identified a prominent vibration band at approximately 543 cm⁻¹. nih.gov The presence of a wide band centered around 3430 cm⁻¹ is often attributed to the symmetrical stretching of O-H groups, indicating the hygroscopic nature of the oxide. researchgate.net Additionally, bands observed at 1516 cm⁻¹ and 1400 cm⁻¹ can be related to the asymmetric C-O stretching vibration of carbonate groups, while a band at 1335 cm⁻¹ is assigned to the symmetric vibration of these groups. researchgate.net

In studies involving functionalized gadolinium oxide nanoparticles, FTIR is instrumental in verifying the successful attachment of organic molecules. For instance, the functionalization of Gd₂O₃ nanoparticles with aminopropyltriethoxysilane (APTES) was confirmed by the appearance of a broad band between 975 and 1100 cm⁻¹, which is attributed to the Si-O bond. nih.gov Similarly, in the analysis of gadolinium oxide-decorated graphene oxide, FTIR spectra are collected to identify the functional groups of both components. rsc.org

The table below summarizes characteristic FTIR absorption bands observed in the analysis of gadolinium oxide and its composites.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3430 | Symmetrical stretching of O-H groups | researchgate.net |

| 1516, 1400 | Asymmetric C-O stretching of CO₃⁻ groups | researchgate.net |

| 1335 | Symmetric vibration of CO₃⁻ groups | researchgate.net |

| 975 - 1100 | Si-O bond (in APTES functionalized Gd₂O₃) | nih.gov |

| 547 | Gd-O stretching frequency | scivisionpub.com |

| ~543 | Gd=O vibration band | nih.gov |

Raman Spectroscopy for Vibrational and Structural Insights

Raman spectroscopy is a valuable tool for probing the vibrational modes of a material, offering insights into its crystal structure and phase. For gadolinium oxide, Raman spectra can confirm the crystalline phase (e.g., cubic or monoclinic) and detect structural changes induced by factors like pressure or doping. e3s-conferences.orgresearchgate.net

In its cubic phase, gadolinium oxide exhibits characteristic Raman active modes. Studies have identified several Ag and Fg modes in the Raman shift range of approximately 100–600 cm⁻¹. researchgate.net A prominent peak, often located around 355-362 cm⁻¹, is typically assigned to a mixed mode of Fg + Ag. researchgate.net Other notable peaks include those at approximately 447 cm⁻¹ and 565 cm⁻¹, which are assigned to Fg and Ag modes, respectively. researchgate.net

The introduction of dopants into the gadolinium oxide lattice can lead to changes in the Raman spectra. For example, in terbium (Tb³⁺) and europium (Eu³⁺) doped Gd₂O₃, an increase in the linewidth of the peak at ~355 cm⁻¹ was observed with doping, suggesting an enhanced defect concentration. researchgate.net Similarly, the analysis of indium-doped gadolinium oxide thin films revealed Raman active modes consistent with a monoclinic B-type structure, corroborating X-ray diffraction findings. e3s-conferences.org

High-pressure studies on gadolinium oxide have utilized Raman spectroscopy to monitor phase transitions. As pressure increases, shifts and intensity loss in the Raman peaks corresponding to the cubic phase are observed, indicating a progression towards a mixture of monoclinic and amorphous disordered states. researchgate.net

The following table presents a summary of key Raman active modes reported for gadolinium oxide.

| Raman Shift (cm⁻¹) | Assignment | Crystal Structure | Reference |

| ~120, 136, 236, 336, 564 | Gd₂O₃ associated bands | Cubic | researchgate.net |

| ~355-362 | Mixed mode (Fg + Ag) | Cubic | researchgate.net |

| 447 | Fg mode | Cubic | researchgate.net |

| 565 | Ag mode | Cubic | researchgate.net |

| 123, 148, 238, 303 | Extra vibrational modes (in doped Si) | - | karazin.ua |

| ~784 | Gd-Si vibrational line | - | karazin.ua |

UV-Vis Spectroscopy for Optical Absorption Characteristics

UV-Vis spectroscopy is employed to investigate the optical absorption properties of materials and to determine their optical band gap. For gadolinium oxide, a wide bandgap semiconductor, significant optical absorption is typically observed in the ultraviolet region of the spectrum. csic.es

The optical band gap (Eg) of gadolinium oxide can be determined from the UV-Vis absorption spectra using the Tauc plot method. csic.es The band gap values reported for gadolinium oxide nanoparticles can vary depending on the synthesis method and resulting particle size. For instance, one study reported band gap energies in the range of 4.41–4.91 eV for Gd₂O₃ nanoparticles prepared using different natural product extracts. csic.es Another study on gadolinium oxide nanoparticle-doped polyvinyl alcohol films found a direct optical energy band gap in the range of 5.78–4.86 eV. core.ac.uk In some cases, the band gap of gadolinium oxide has been reported to be around 5.4 eV. researchgate.net

The absorption spectra of gadolinium oxide typically show a gradual increase in absorbance with decreasing wavelength. csic.es The maximum absorbance for Gd₂O₃ nanoparticles has been reported to be near a wavelength of 230 nm. scivisionpub.com The introduction of dopants can influence the optical properties. For example, in indium-doped gadolinium oxide thin films, an increase in absorbance was observed with increasing indium concentration up to 4 at%. e3s-conferences.org

The table below provides a summary of optical band gap values reported for gadolinium oxide.

| Material | Band Gap (eV) | Reference |

| Gd₂O₃ Nanoparticles | 4.41 - 4.91 | csic.es |

| Gd₂O₃ Nanoparticle-Doped PVA Films | 4.86 - 5.78 | core.ac.uk |

| Gd₂O₃ Nanophosphor | ~5.4 | researchgate.net |

| Textured Gadolinium Oxide Film | Not specified, but studied | aip.org |

Photoluminescence (PL) Spectroscopy for Emission Properties

Photoluminescence (PL) spectroscopy is a sensitive technique used to study the emission properties of materials, providing information about electronic transitions and the presence of defects. csic.es Gadolinium oxide is an excellent host material for luminescence, often exhibiting emission in the UV and visible regions. core.ac.ukresearchgate.net

The PL spectra of undoped gadolinium oxide nanoparticles can show a broad emission band. For example, one study reported a broad PL emission band at approximately 380 nm upon excitation at 230 nm, which was attributed to the recombination of a delocalized electron with a singly charged state of a surface oxygen vacancy. researchgate.net In another case, Gd₂O₃ nanoparticles showed high fluorescence at 462 nm when excited by a 230 nm wavelength, with the peak attributed to surface defects like Schottky and Frenkel types. nih.gov

When doped with other rare-earth ions, such as europium (Eu³⁺) or terbium (Tb³⁺), gadolinium oxide can exhibit strong and characteristic emission peaks. For instance, Eu³⁺-doped Gd₂O₃ is known for its strong red emission. The PL spectra of Gd₂O₃:Eu³⁺ show several emission lines corresponding to the ⁵D₀ → ⁷Fⱼ transitions of the Eu³⁺ ion, with a particularly intense peak around 612 nm (⁵D₀ → ⁷F₂). scienceopen.com The intensity of this red luminescence can be dependent on the Eu³⁺ doping concentration. scienceopen.com

In Gd₂O₃ nanocomposite films, multiple prominent photoluminescence peaks have been observed in the UV (318 nm), deep blue (396 nm), blue (477 nm), and green (553 nm) regions. core.ac.uk

The following table summarizes key photoluminescence emission peaks observed in gadolinium oxide and its doped forms.

| Material | Excitation Wavelength (nm) | Emission Peak(s) (nm) | Assignment | Reference |

| Gd₂O₃ Nanophosphor | 230 | ~380 | Surface oxygen vacancy recombination | researchgate.net |

| Gd₂O₃ Nanoparticles | 230 | 462 | Surface defects (Schottky and Frenkel) | nih.gov |

| Gd₂O₃:Eu³⁺ | - | 580, 593, 612, 652, 708 | ⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4) transitions of Eu³⁺ | scienceopen.com |

| Gd₂O₃ Nanocomposite Films | 290 | 318, 396, 477, 553 | - | core.ac.uk |

Energy-Dispersive X-Ray Spectroscopy (EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide elemental composition information for specific areas of the sample, including elemental mapping. bruker.com

In the study of gadolinium oxide, EDX is used to confirm the presence of gadolinium and oxygen and to verify the incorporation of dopant elements. aip.org The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org An incident electron beam excites electrons in the sample's atoms, causing the emission of characteristic X-rays whose energies are specific to the elements present. csinordic.com

For example, in the analysis of gadolinium oxide-doped mesoporous silica (B1680970) nanoparticles, EDX is used to examine the elemental content of the samples. aip.org Similarly, for gadolinium-doped silicon, EDX helps to analyze the distribution of impurity atoms. karazin.ua In studies of multi-component nanomaterials, such as silica nanoparticles encapsulating gadolinium oxide, EDX provides localized elemental information, confirming the presence of both gadolinium and silica. researchgate.net

The accuracy of quantitative EDX analysis can be affected by factors such as overlapping X-ray emission peaks from different elements and the nature of the sample itself. wikipedia.org

Magnetic Characterization

The magnetic properties of gadolinium oxide are of significant interest for various applications. Techniques like vibrating sample magnetometry are essential for characterizing these properties.

Vibrating Sample Magnetometry (VSM) for Magnetic Properties

Vibrating Sample Magnetometry (VSM) is a widely used technique to measure the magnetic properties of materials as a function of an applied magnetic field and temperature. For gadolinium oxide, VSM is employed to determine its magnetic behavior, such as paramagnetism, and to quantify its magnetization.

Gadolinium oxide is known to exhibit paramagnetic behavior at room temperature. rsc.orgcsic.es VSM measurements on Gd₂O₃ nanoparticles show a linear relationship between magnetization (M) and the applied magnetic field (H) with a positive slope, which is characteristic of paramagnetic materials. brieflands.com In such materials, removing the applied magnetic field does not result in coercivity or remanence. brieflands.com

In studies of gadolinium oxide-decorated graphene oxide composites, VSM analysis confirmed the paramagnetic behavior of the composites, with magnetization increasing with higher gadolinium oxide content. rsc.org VSM has also been used to evaluate the magnetic saturation of gadolinium oxide-mesoporous silica, where the hysteresis loop of the precursor Gd(OH)₃ showed a linear M-H relationship indicative of paramagnetism, with a saturation magnetization (Ms) of 1.35 emu/g. aip.org

The magnetic properties of gadolinium-doped materials are also investigated using VSM. For instance, in gadolinium-doped yttrium iron garnet (Y₃Fe₅O₁₂) nanoparticles, VSM results showed that the saturation magnetization decreased with increasing gadolinium concentration. researchgate.net

The following table presents a summary of magnetic properties of gadolinium-containing materials as determined by VSM.

| Material | Magnetic Behavior | Saturation Magnetization (Ms) | Reference |

| Gd₂O₃ Nanoparticles | Paramagnetic | - | rsc.orgcsic.esbrieflands.com |

| Gd(OH)₃ (precursor) | Paramagnetic | 1.35 emu/g | aip.org |

| Gd₂O₃/GO Composites | Paramagnetic | Increases with Gd₂O₃ content | rsc.org |

| Gd-doped Y₃Fe₅O₁₂ | Ferrimagnetic | Decreases with Gd concentration | researchgate.net |

Iv. Doping Strategies and Their Impact on Gadolinium Oxide Properties

Lanthanide Ion Doping for Enhanced Optical Performance

Doping gadolinium oxide with other lanthanide ions is a primary strategy to induce or enhance its luminescent properties. encyclopedia.pub Gd₂O₃ provides a stable and efficient host lattice for these optically active ions due to its chemical and thermal stability, as well as its low phonon energy which minimizes non-radiative relaxation processes. encyclopedia.pubacs.org The similar ionic radii and chemical properties of lanthanides allow them to be easily substituted into the Gd³⁺ sites within the Gd₂O₃ crystal structure. nih.gov

Key Research Finding: In (Gd₀.₉₃₋ₓTb₀.₀₇Euₓ)₂O₃ systems, Tb³⁺ acts as a sensitizer (B1316253), and its 4f⁸-4f⁷5d¹ transition at approximately 308 nm is an optimal excitation wavelength. nih.gov

Europium (Eu³⁺) is a widely used dopant for achieving red emission in gadolinium oxide phosphors. The characteristic red luminescence originates from the ⁵D₀ → ⁷F₂ transition of Eu³⁺, which typically occurs around 613 nm in the Gd₂O₃ host. encyclopedia.pubresearchgate.net The intensity of this red emission is highly dependent on the Eu³⁺ concentration, with quenching effects observed after a certain optimal concentration is surpassed. researchgate.netjmsse.in For example, in one study, the highest luminescence intensity was found at a 7 mol% Eu³⁺ doping concentration in Gd₂O₃ nanorods. jmsse.in

The emission properties of Eu³⁺-doped Gd₂O₃ can be tuned by varying the excitation wavelength. researchgate.net Different excitation wavelengths can lead to the population of different excited states of Eu³⁺, resulting in variations in the emission spectra, including blue, green, and red emissions. researchgate.net For instance, under different excitations, blue emission was observed to quench at 1 mol% Eu³⁺, while red and green emissions quenched after 2 mol% of Eu³⁺. researchgate.net The local crystal field environment around the Eu³⁺ ion, which can be influenced by the synthesis method and particle morphology, also plays a crucial role in the emission characteristics. nih.gov

| Dopant Concentration | Emission Quenching |

| 1 mol% Eu³⁺ | Blue emission quenched |

| >2 mol% Eu³⁺ | Red and green emissions quenched |

Source: ResearchGate researchgate.net

Neodymium (Nd³⁺) doping of gadolinium oxide has been investigated for its impact on both optical and magnetic properties. Nd³⁺ doping can introduce infrared luminescence to the material. researchgate.net In Nd³⁺-doped glasses, emission bands in the near-infrared region, around 890 nm and 1060 nm, have been observed under 808 nm laser diode excitation. researchgate.net The intensity of this luminescence can be augmented by increasing the Nd³⁺ concentration up to a certain point. researchgate.net

From a magnetic resonance imaging (MRI) perspective, Nd³⁺ doping has been shown to alter the relaxivity of Gd₂O₃ nanoparticles. Doping with neodymium significantly decreases the longitudinal relaxivity (r1) and increases the transverse relaxivity (r2) compared to undoped gadolinium oxide nanoparticles. nih.govnih.gov This suggests that Nd³⁺ doping can be used to modulate the MRI contrast properties of Gd₂O₃-based agents.

| Property | Undoped Gd₂O₃ | Nd³⁺-doped Gd₂O₃ |

| r1 Relaxivity (mM⁻¹s⁻¹) | 24.051 | 2.974 |

| r2 Relaxivity | - | 1.7-fold increase |

Source: Journal of Biomedical Physics & Engineering nih.govnih.gov

Ytterbium (Yb³⁺) is a crucial dopant for achieving upconversion luminescence in gadolinium oxide, a process where lower-energy photons (typically in the near-infrared) are converted into higher-energy visible light. Yb³⁺ acts as an excellent sensitizer due to its large absorption cross-section for 980 nm light. encyclopedia.pubresearchgate.net The absorbed energy is then efficiently transferred to an activator ion, most commonly erbium (Er³⁺) or thulium (Tm³⁺), which then emits visible light. encyclopedia.pub In Yb³⁺ and Er³⁺ co-doped Gd₂O₃ systems, excitation with a 980 nm laser results in characteristic green and red upconversion emissions from the Er³⁺ ions. colab.ws The ratio of red to green emission can be influenced by the doping concentrations of Yb³⁺ and Er³⁺. researchgate.net

Erbium (Er³⁺) is a common activator ion used in conjunction with Yb³⁺ for upconversion luminescence in gadolinium oxide. When co-doped with Yb³⁺ and excited at 980 nm, Er³⁺-doped Gd₂O₃ exhibits visible emission bands, primarily in the green and red regions of the spectrum. encyclopedia.pubcolab.ws The green emission corresponds to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions, while the red emission is due to the ⁴F₉/₂ → ⁴I₁₅/₂ transition. colab.ws The relative intensities of these emissions can be tuned by varying the Er³⁺ and Yb³⁺ concentrations. colab.ws Er³⁺ can also be doped into Gd₂O₃ alone, and its luminescence properties can be studied under direct excitation. researchgate.netaip.org The structural and optical properties of Er³⁺-doped Gd₂O₃ are influenced by factors such as calcination temperature, which can affect the crystallinity and emission intensity. researchgate.netaip.org

Co-doping with alkali metal ions, particularly lithium (Li⁺), has been shown to significantly enhance the luminescence of lanthanide-doped gadolinium oxide. In Eu³⁺-doped Gd₂O₃, Li⁺ co-doping can increase the photoluminescence intensity. core.ac.uk This enhancement is attributed to several factors, including improved crystallinity and distortion of the local symmetry around the lanthanide ions. core.ac.ukresearchgate.net The introduction of Li⁺ can also facilitate the formation of the desired crystalline phase at lower temperatures. acs.org

In Er³⁺-doped Gd₂O₃, Li⁺ co-doping has been found to enhance both downconversion and upconversion emission intensities. researchgate.net This makes the phosphor more efficient and suitable for various optoelectronic applications. researchgate.net The mechanism for this enhancement is believed to involve the modification of the crystal field and the creation of oxygen vacancies, which can affect the energy transfer processes and radiative transition rates. core.ac.uk

| Co-dopant | Effect on Gd₂O₃:Eu³⁺ |

| Li⁺ | Enhanced photoluminescence, better crystallinity |

| Na⁺ | Enhanced photoluminescence |

| K⁺ | Enhanced photoluminescence |

Source: CORE core.ac.uk

Erbium (Er3+) Doping

Non-Lanthanide Doping for Property Modulation

The introduction of non-lanthanide dopants can significantly alter the structural, optical, and electronic characteristics of gadolinium oxide. Elements like cerium and indium are of particular interest due to their ability to induce substantial changes in the material's properties.

Cerium (Ce) doping has been shown to effectively modify the structural and optical properties of gadolinium oxide. The incorporation of Ce³⁺ ions into the Gd₂O₃ lattice induces several notable changes. Research on phosphors synthesized by a solution combustion method, with cerium concentrations ranging from 0 to 15 atomic percent, revealed that an increase in Ce³⁺ concentration leads to an expansion of the crystal lattice. researchgate.netiaea.org This lattice expansion is accompanied by a reduction in the average crystallite size. researchgate.netiaea.org

Optically, cerium doping results in a decrease in the optical band gap of gadolinium oxide. researchgate.netiaea.org Photoluminescence studies show that Ce-doped Gd₂O₃ phosphors exhibit a characteristic bluish-green emission, which corresponds to the 5d–4f electronic transitions of the trivalent cerium ion. researchgate.netiaea.org This makes the material a promising candidate for applications in optical displays and LEDs. researchgate.netiaea.org The introduction of trivalent dopants like Gd³⁺ into a ceria (CeO₂) lattice, a related process, is known to create oxygen vacancies to maintain charge neutrality, which in turn increases ionic conductivity. ijournalse.org This principle of creating oxygen vacancies is a key factor in the property modifications of doped oxides.

Table 1: Effect of Increasing Cerium (Ce³⁺) Doping Concentration on Gadolinium Oxide Properties

| Property | Impact of Increased Cerium Doping | Reference |

| Crystal Lattice | Expansion | researchgate.netiaea.org |

| Crystallite Size | Reduction | researchgate.netiaea.org |

| Optical Band Gap | Reduction | researchgate.netiaea.org |

| Photoluminescence | Bluish-green emission | researchgate.netiaea.org |

Indium (In) has been investigated as a dopant to modulate the properties of gadolinium oxide for use in optoelectronic devices, such as transparent conducting oxides (TCOs) and as optical window materials in solar cells. e3s-conferences.orgresearchgate.net Studies on Gd₂O₃ thin films prepared by spray pyrolysis with indium concentrations from 0 to 8 atomic percent show that the films maintain a polycrystalline monoclinic B-type structure, confirming the successful incorporation of indium ions into the gadolinium oxide lattice without forming secondary phases. e3s-conferences.orgresearchgate.net

The optical properties are significantly influenced by indium content. As the indium doping level is increased from 0 to 6 atomic percent, there is a notable increase in the optical transmittance in the visible region (370-900 nm). e3s-conferences.orgresearchgate.net Concurrently, the optical band gap energy also increases. e3s-conferences.orgresearchgate.net For instance, undoped Gd₂O₃ thin films exhibit a direct band gap of 4.09 eV, which increases to 4.17 eV at a 2 atomic percent indium doping level. e3s-conferences.org This widening of the band gap is attributed to the Burstein-Moss effect, where the Fermi level shifts into the conduction band due to an increase in carrier electrons introduced by the dopant. e3s-conferences.org The disorder within the thin films, quantified by the Urbach energy, was also found to increase with higher indium concentrations. e3s-conferences.org

Table 2: Influence of Indium (In) Doping on the Optical Properties of Gadolinium Oxide Thin Films

| Indium Concentration (at. %) | Optical Band Gap (eV) | Transmittance (Visible Region) | Key Observation | Reference |

| 0 | 4.09 | Baseline | - | e3s-conferences.org |

| 2 | 4.17 | Increased | Exhibits interesting properties for solar cell applications. | e3s-conferences.orgresearchgate.net |

| 4 | 4.16 | Increased | - | e3s-conferences.org |

| 6 | Decreases from peak | Increased | Transmittance and band gap increase up to 6 at. %. | e3s-conferences.orgresearchgate.net |

| 8 | Decreases from peak | Decreases from peak | Urbach energy (disorder) continues to increase. | e3s-conferences.org |

Cerium (Ce) Doping

Mechanisms of Dopant-Induced Property Alterations

The changes in the properties of gadolinium oxide upon doping stem from several fundamental mechanisms at the atomic and electronic levels. These alterations are generally applicable to various dopants, including non-lanthanides.

Modification of Electronic Structure : Dopants can introduce new electronic states within the band structure of the host material. scispace.comnust.edu.pk These can be acceptor or donor levels that alter the material's electronic and optical properties. For instance, cadmium (Cd) doping in Gd₂O₃ introduces new electronic states that can narrow the band gap and modify conductivity. scispace.comnust.edu.pk The introduction of dopants can also increase the carrier concentration, leading to effects like the Burstein-Moss shift, which results in an apparent widening of the optical band gap as seen in indium-doped Gd₂O₃. e3s-conferences.org

Changes in Chemical Bonding : Doping can alter the chemical bonding environment. The introduction of a dopant can lead to the formation of new bonds (e.g., Gd-O bonds replacing V-O bonds in a vanadium oxide matrix) and change the proportion of different valence states of the host metal ions. rsc.org This affects the stoichiometric ratio and can influence the material's electronic and phase-transition characteristics. rsc.org

V. Surface Modification and Functionalization of Gadolinium Oxide

Strategies for Surface Engineering

The inherent tendency of nanoparticles to aggregate, due to their high surface-to-volume ratio, necessitates surface coating to ensure their stability in biological systems. diva-portal.org Furthermore, appropriate functionalization can prolong their circulation time in the bloodstream. diva-portal.org

Polymer Coating (e.g., Poly(ethylene glycol) (PEG), PMVEMA)

Polymer coating is a widely employed strategy to improve the characteristics of gadolinium oxide nanoparticles. Polymers such as poly(ethylene glycol) (PEG) and poly(methyl vinyl ether-alt-maleic acid) (PMVEMA) are used to create a protective layer around the nanoparticles. acs.orgnih.gov

Poly(ethylene glycol) (PEG):

PEG is a hydrophilic, non-immunogenic, and biocompatible polymer that is frequently used to coat nanoparticles. nih.gov The attachment of PEG to the surface of gadolinium oxide nanoparticles enhances steric repulsion, which in turn improves the colloidal stability of the particles. acs.orgresearchgate.net This process, known as PEGylation, can be achieved through various methods, including the use of phosphate-terminated PEG, which has shown a strong reaction with the gadolinium oxide surface, offering a rapid, one-step procedure. acs.orgnih.govresearchgate.netfigshare.com Studies have demonstrated that PEG-coated gadolinium oxide nanoparticles exhibit better stability in aqueous solutions and improved relaxometric properties compared to their non-PEGylated counterparts. acs.orgresearchgate.net The length of the PEG chain can also influence the properties of the nanoparticles, with different molecular weights of PEG affecting particle size and colloidal stability. brieflands.com For instance, a one-pot synthesis method has been developed to produce PEGylated gadolinium oxide nanoparticles with a mean diameter of 1.3 nm that are readily coated with PEG and exhibit good colloidal stability. acs.org

Research Findings on PEG-Coated Gd₂O₃ Nanoparticles:

A study investigating PEG-phosphate for coating ultrasmall gadolinium oxide nanoparticles (2–3 nm) demonstrated a strong attachment of the polymer to the particle surface, resulting in a protective layer and enhanced stability in aqueous solutions. acs.orgresearchgate.net

Research on PEGylated gadolinium oxide nanoparticles with a mean diameter of 1.3 nm, synthesized via a one-pot method, showed high colloidal stability in aqueous media. acs.org

The effect of different polyols, including various glycols and PEG 200, on the surface coating of gadolinium oxide nanoparticles revealed that an increase in the glycol chain length led to enhanced in vitro and ex vivo relaxivity. researchgate.net PEG-Gd₂O₃, in particular, showed the highest relaxivity and excellent biocompatibility. researchgate.net

| Coating Material | Nanoparticle Core Size | Key Findings | Reference |

| PEG-phosphate | 2–3 nm | Strong attachment, protective layer, enhanced stability. | acs.orgresearchgate.net |

| PEG | 1.3 nm | High colloidal stability in aqueous media. | acs.org |

| PEG 200 | Not Specified | Highest in vitro and ex vivo relaxivities among tested polyols. | researchgate.net |

| mPEG-Silane 550 Da | ~6 nm | Hydrodynamic radius of 51.3 ± 1.46 nm. | brieflands.com |

| mPEG-Silane 2000 Da | ~6 nm | Hydrodynamic radius of 194.2 ± 22.1 nm. | brieflands.com |

Poly(methyl vinyl ether-alt-maleic acid) (PMVEMA):

PMVEMA is another polymer utilized for coating gadolinium oxide nanoparticles. nih.govmdpi.com A study involving the one-pot polyol synthesis of PMVEMA-coated ultra-small gadolinium oxide nanoparticles (average diameter of 1.9 nm) demonstrated excellent colloidal stability in water and good biocompatibility. nih.govmdpi.comresearchgate.net The two carboxylic acid functional groups in PMVEMA facilitate a strong interaction with the gadolinium oxide nanoparticle surface through multiple coordination bonds. mdpi.com

Research Findings on PMVEMA-Coated Gd₂O₃ Nanoparticles:

PMVEMA-coated ultra-small Gd₂O₃ nanoparticles with an average diameter of 1.9 nm showed excellent colloidal stability and biocompatibility. nih.govmdpi.com

Thermogravimetric analysis (TGA) estimated that the amount of surface-coated PMVEMA was 50.5% by weight. researchgate.net

The coating process involves multiple coordination bonds between the carboxylic acid groups of PMVEMA and the gadolinium oxide surface. mdpi.com

| Coating Material | Nanoparticle Core Size | Key Findings | Reference |

| PMVEMA | 1.9 nm | Excellent colloidal stability in water, good biocompatibility. | nih.govmdpi.com |

Amino Acid Functionalization

Functionalization of gadolinium oxide nanoparticles with amino groups is a common strategy to introduce reactive sites for further conjugation. mdpi.comnih.gov This is often achieved using silane (B1218182) coupling agents like 3-(Aminopropyl)triethoxysilane (APTES). mdpi.comnih.gov The amine groups on the surface can then be used to covalently attach other molecules, such as antibodies, through chemical reactions like EDC-NHS chemistry. mdpi.com

Research Findings on Amino Acid Functionalization:

Gadolinium oxide nanoparticles were functionalized with APTES to generate a large number of amine groups on their surface. mdpi.com

These amine-functionalized nanoparticles were then used to covalently attach anti-CT monoclonal antibodies for the development of an electrochemical immunosensor. mdpi.com

The introduction of amine groups via APTMS on Gd₂O₃@SiO₂@Fe₃O₄ nanoparticles resulted in a positive surface charge, as indicated by a shift in the zeta potential from -10.1 mV to +11.6 mV. nih.gov

| Functionalization Agent | Purpose | Key Findings | Reference |

| 3-(Aminopropyl)triethoxysilane (APTES) | Introduce amine groups for antibody conjugation. | Successful functionalization and subsequent antibody attachment. | mdpi.com |

| (3-Aminopropyl)trimethoxysilane (APTMS) | Introduce amine groups for further chemical conjugation. | Shift in zeta potential confirmed the presence of positive amine groups. | nih.gov |

Silica (B1680970) Shell Formation (SiO₂)

Encapsulating gadolinium oxide nanoparticles within a silica (SiO₂) shell is a robust method to enhance their stability and biocompatibility. openaccessjournals.comertaslab.comacs.org The silica shell can also be functionalized to attach various molecules. openaccessjournals.com This core-shell structure protects the gadolinium oxide core and provides a versatile platform for further surface modifications. openaccessjournals.comopenaccessjournals.com The formation of the silica shell can be achieved through methods like the sol-gel process or pulsed laser ablation in a liquid medium containing a silica precursor. researchgate.netavestia.com

Research Findings on Silica Shell Formation:

Gadolinium oxide nanoparticles embedded in a polysiloxane shell, formed using APTES, provided amine functions for the covalent immobilization of other molecules. openaccessjournals.comopenaccessjournals.com

A single-step synthesis of Gd₂O₃@SiO₂ core-shell nanoparticles was achieved using pulsed laser ablation of a gadolinium oxide target in tetraethyl orthosilicate (B98303) (TEOS). researchgate.net

Core-shell nanoparticles with a silica core, a gadolinium compound inner shell, and a silica outer shell (SiO₂/GdC/SiO₂) have been fabricated, offering a colloidally stable structure. avestia.com

The creation of oxide-free gadolinium nanocrystals encapsulated in a silica shell (Gd@SiO₂) has been demonstrated, which are stable and monodisperse. ertaslab.comacs.org

| Shell Material | Core Material | Synthesis Method | Key Findings | Reference |

| Polysiloxane | Gadolinium Oxide | Hydrolysis/condensation of TEOS and APTES | Provides amine groups for further functionalization. | openaccessjournals.comopenaccessjournals.com |

| SiO₂ | Gadolinium Oxide | Pulsed Laser Ablation in TEOS | Single-step synthesis of core-shell nanoparticles. | researchgate.net |

| SiO₂ | SiO₂/GdC | Sol-gel method | Formation of multilayered core-shell nanoparticles. | avestia.com |

| SiO₂ | Gadolinium | Electron-beam evaporation and hydrogen reduction | Creation of stable, oxide-free gadolinium nanocrystals. | ertaslab.comacs.org |

Ligand Exchange and Oxidation

Ligand exchange is a technique used to replace the original capping ligands on the surface of nanoparticles with new ones that offer improved properties, such as hydrophilicity. researchgate.netnih.gov For instance, hydrophobic oleic acid capped on gadolinium oxide nanoparticles can be exchanged with a hydrophilic polymer like polyvinyl pyrrolidone (PVP). researchgate.net This process can render the nanoparticles water-dispersible and suitable for biological applications. researchgate.net Oxidation of the nanoparticle surface can also occur, which can influence its magnetic properties. acs.org To counteract this, reduction techniques, such as using hydrogen gas, have been employed to remove the oxide layer, particularly in gadolinium nanocrystals. ertaslab.comacs.org

Research Findings on Ligand Exchange and Oxidation:

Monodispersed ultra-small gadolinium oxide nanoparticles (2.9 nm) capped with oleic acid had their surface coating modified to be hydrophilic by exchanging the oleic acid with polyvinyl pyrrolidone (PVP). researchgate.net

A ligand exchange method was used to coat Fe@Fe₃O₄ nanoparticles with alendronate, which introduced phosphonic acid groups that have a strong coordination ability with the iron. nih.gov

To create oxide-free gadolinium nanocrystals, a hydrogen reduction technique was used to remove the gadolinium oxide regions from Gd@SiO₂ nanoparticles. ertaslab.comacs.org

| Original Ligand | New Ligand/Process | Purpose | Key Findings | Reference |

| Oleic Acid | Polyvinyl Pyrrolidone (PVP) | Increase hydrophilicity. | Successful phase transfer and improved properties for bio-applications. | researchgate.net |

| Oleic Acid | Alendronate | Introduce phosphonic acid groups for further conjugation. | Successful ligand exchange on Fe@Fe₃O₄ nanoparticles. | nih.gov |

| Gadolinium Oxide | Hydrogen Reduction | Remove oxide layer. | Complete reduction of gadolinium oxide to produce oxide-free nanocrystals. | ertaslab.comacs.org |

Biopolymer Polydopamine Coating

Polydopamine (PDA), a synthetic analogue of melanin, is a biocompatible and versatile polymer that can be used to coat a variety of nanomaterials, including gadolinium oxide. nih.govmdpi.com PDA coatings are formed through the spontaneous polymerization of dopamine (B1211576) in an oxidative environment. mdpi.com The catechol, amine, and imine groups in PDA provide anchor points for metal ions and can be further functionalized. mdpi.com PDA coatings can enhance the biocompatibility of materials and have been shown to trap large quantities of water, which can improve the performance of gadolinium-based contrast agents. nih.govacs.org

Research Findings on Polydopamine Coating:

Coating nanoparticles with polydopamine can enhance their biocompatibility and provide a surface for further functionalization. nih.govmdpi.com

A study on polydopamine-coated manganese carbonate nanoparticles demonstrated that the PDA shell trapped significant amounts of water, leading to improved MR contrast signals. acs.org

Gadolinium ions can be incorporated into polydopamine nanoparticles (GdPD-NPs), resulting in high relaxivity values due to a high hydration state of the Gd³⁺ at the particle surface and a fast rate of water exchange. researchgate.net

| Coating Material | Core Material | Key Findings | Reference |

| Polydopamine (PDA) | Manganese Carbonate | PDA shell trapped water, improving MR contrast. | acs.org |

| Polydopamine (PDA) | Gadolinium ions | High relaxivity due to high hydration state and fast water exchange. | researchgate.net |

Alkylation